molecular formula C17H20ClNO3 B1660124 Norhydrocodone Hydrochloride CAS No. 71968-04-2

Norhydrocodone Hydrochloride

Cat. No. B1660124
CAS RN: 71968-04-2
M. Wt: 321.8
InChI Key: IQVZQPJFFRBEHK-NRGUFEMZSA-N
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Description

Norhydrocodone is the major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation predominantly by CYP3A4 . Unlike hydromorphone, a minor metabolite of hydrocodone, norhydrocodone is described as inactive .


Synthesis Analysis

Hydrocodone is predominantly metabolized to the O-demethylated product hydromorphone and to the N-demethylated product norhydrocodone . The chemical name of hydrocodone is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .


Molecular Structure Analysis

The molecular formula of Norhydrocodone is C17H19NO3 . The IUPAC name is (4R,4aR,7aR,12bS)-9-Methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .


Chemical Reactions Analysis

Hydrocodone is metabolized by the body to hydromorphone, norhydrocodone, and to a lesser extent, 6-α-hydrocol and 6-β-hydrocol . Norhydrocodone was found at higher levels and lasted for a longer period of time than hydrocodone, thus making the nor-metabolite a valuable tool in evaluating hydrocodone use and/or misuse .


Physical And Chemical Properties Analysis

The molecular weight of Norhydrocodone is 285.3377 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Analgesic Applications

Norhydrocodone Hydrochloride is a metabolite of Hydrocodone, which is a mu-opioid agonist . This means it has similar analgesic effects to those of codeine . It’s used in the treatment of chronic pain, and its effectiveness has been studied in conditions like chronic low back pain .

Antitussive Effects

Hydrocodone, from which Norhydrocodone is derived, is known for its antitussive (cough-suppressing) effects . These effects are thought to come from its direct depression of the medulla in the brain .

Pharmacokinetic Studies

Norhydrocodone Hydrochloride is used in pharmacokinetic studies to understand the metabolism and excretion of Hydrocodone . These studies help researchers understand how the drug is processed in the body, which can inform dosage recommendations and potential side effects.

Rewarding and Reinforcing Effects Study

Studies have shown that Hydrocodone and its metabolites, including Norhydrocodone, have similar rewarding properties to morphine . This is important in understanding the potential for abuse and addiction with these substances.

Development of Abuse-Deterrent Formulations

Research into Norhydrocodone Hydrochloride and other metabolites of Hydrocodone is crucial in the development of abuse-deterrent formulations . Understanding how these substances are metabolized and exert their effects can help in the design of formulations that are less likely to be abused.

Analytical Applications

Norhydrocodone Hydrochloride is used in analytical chemistry, specifically in high-performance liquid chromatography with an electrospray ionization (ESI) tandem mass spectrometry (HPLC–MS–MS) . This method is used to simultaneously determine human plasma concentrations of Hydrocodone and its metabolites .

Mechanism of Action

Target of Action

Norhydrocodone Hydrochloride, also known as Norhydrocodone HCl, primarily targets the μ-opioid receptor (MOR) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Mode of Action

Norhydrocodone HCl acts as an agonist at the μ-opioid receptor, with a potency similar to that of hydrocodone . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Norhydrocodone HCl binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s analgesic effects .

Biochemical Pathways

Norhydrocodone HCl is a major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation , predominantly by the enzyme CYP3A4 . This metabolic pathway plays a significant role in the drug’s pharmacological activity.

Pharmacokinetics

The pharmacokinetics of Norhydrocodone HCl are influenced by several factors. It is predominantly metabolized by the enzyme CYP3A4, and its formation can be affected by the genetic polymorphism of this enzyme . The compound’s bioavailability is likely influenced by its ability to cross the blood-brain barrier, which is considered poor . This could explain why Norhydrocodone HCl produces only minimal analgesia when administered peripherally .

Result of Action

The binding of Norhydrocodone HCl to the μ-opioid receptor triggers a series of intracellular events, leading to its analgesic effects . Due to its poor penetration of the blood-brain barrier, it has been found to produce only minimal analgesia when administered peripherally .

Action Environment

The action, efficacy, and stability of Norhydrocodone HCl can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism of Norhydrocodone HCl . Additionally, individual genetic variations in the CYP3A4 enzyme can influence the drug’s metabolism and, consequently, its efficacy .

properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZQPJFFRBEHK-NRGUFEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norhydrocodone Hydrochloride

CAS RN

71968-04-2
Record name Morphinan-6-one, 4,5-epoxy-3-methoxy-, hydrochloride, (5α)-
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URL https://commonchemistry.cas.org/detail?cas_rn=71968-04-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 71968-04-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Norhydrocodone Hydrochloride
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